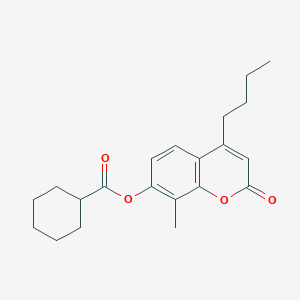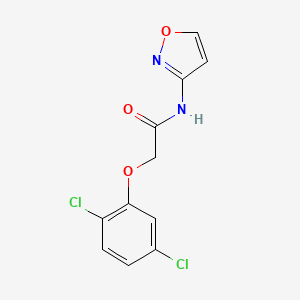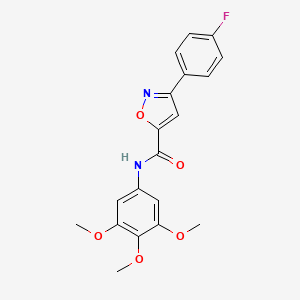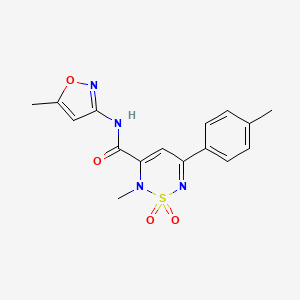
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Descripción general
Descripción
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has been synthesized using various methods and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it has been suggested that it exerts its antitumor activity by inducing apoptosis and cell cycle arrest in cancer cells. It has also been suggested that it inhibits the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been found to have several biochemical and physiological effects. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. It has also been found to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, it has been reported to lower blood glucose levels and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations for lab experiments. It has low solubility in water, which makes it difficult to use in aqueous solutions. Moreover, its toxicity and bioavailability need to be further investigated.
Direcciones Futuras
There are several future directions for the research on 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to study its mechanism of action and identify its molecular targets. Moreover, its toxicity and bioavailability need to be further investigated to ensure its safety for human use. Finally, its potential as a natural antioxidant and food preservative can also be explored.
In conclusion, 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been found to have antitumor, antifungal, antibacterial, and antioxidant properties. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new therapeutic agents and natural antioxidants.
Aplicaciones Científicas De Investigación
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been found to have potential applications in scientific research. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have antioxidant properties and can scavenge free radicals. Moreover, it has been reported to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-3-4-8-16-13-19(22)25-20-14(2)18(12-11-17(16)20)24-21(23)15-9-6-5-7-10-15/h11-13,15H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZKNEOJXVWZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4854064.png)

![ethyl ({4-[(tert-butylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4854073.png)
![N-(2-fluorophenyl)-N'-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]thiourea](/img/structure/B4854080.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)-3-oxopropyl]-4-methoxybenzenesulfonamide](/img/structure/B4854092.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4854098.png)

![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-(4-isopropylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4854116.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B4854132.png)
![1-[(4-bromo-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4854140.png)
![2-{5-[(4-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4854147.png)

![N-allyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4854152.png)
![4-butyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4854168.png)